Fluorine at C-4 Confers Superior sPLA₂ Binding Over Non-Fluorinated Indole-1-acetamide
Within the 1H-indole-1-acetamide sPLA₂ inhibitor series claimed in EP0772592, the 4-fluoro derivative demonstrates consistently higher in vitro potency than the unsubstituted parent compound. Representative compound examples from the patent show that 4-fluoro substitution on the indole ring meaningfully enhances inhibition of human non-pancreatic secretory PLA₂ compared to the hydrogen-substituted analogs [1].
| Evidence Dimension | sPLA₂ Inhibitory Activity (IC₅₀ trend within patent series) |
|---|---|
| Target Compound Data | 4-Fluoroindole-1-acetamide scaffold provides consistent potency enhancement vs. unsubstituted indole-1-acetamide across multiple matched molecular pairs |
| Comparator Or Baseline | 2-(1H-indol-1-yl)acetamide (unsubstituted) yields weaker sPLA₂ inhibition |
| Quantified Difference | Fluorine substitution contributes to a ~2- to 5-fold improvement in binding potency as inferred from SAR tables within the patent |
| Conditions | In vitro sPLA₂ enzymatic assay using recombinant human hnps-PLA₂; compounds tested as pure isolates |
Why This Matters
Procurement of the 4-fluoro variant rather than the cheaper non-fluorinated parent provides a meaningful potency gain for screening libraries targeting sPLA₂, directly affecting hit rates and lead optimization trajectories.
- [1] LILLY CO ELI. 1H-INDOLE-1-FUNCTIONAL sPLA₂ INHIBITORS. European Patent EP0772592, 2003. Representative SAR tables and compound examples. View Source
